4,6-Di(pyridin-4-yl)pyrimidine
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Overview
Description
4,6-Di(pyridin-4-yl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine core substituted with pyridin-4-yl groups at the 4 and 6 positions. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrimidine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,6-Di(pyridin-4-yl)pyrimidine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 4,6-dichloropyrimidine as a starting material, which undergoes coupling with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate in an aqueous dioxane solution . The reaction is carried out at elevated temperatures, often around 100°C, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Di(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 5, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of aminopyrimidine derivatives.
Scientific Research Applications
4,6-Di(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4,6-Di(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its ability to chelate metal ions makes it useful in the formation of metal-organic frameworks with unique properties .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Di(pyridin-3-yl)pyrimidine
- 4,6-Di(pyridin-2-yl)pyrimidine
- 2,4,6-Tri(pyridin-4-yl)pyrimidine
Uniqueness
4,6-Di(pyridin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets and participate in unique chemical reactions compared to its analogs. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Properties
IUPAC Name |
4,6-dipyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-5-15-6-2-11(1)13-9-14(18-10-17-13)12-3-7-16-8-4-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYRMOSOYHZZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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